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borane;2-methylpyridine

Cat. No.: B7803557
M. Wt: 106.96 g/mol
InChI Key: ZMASBEFBIXMNCP-UHFFFAOYSA-N
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Description

Contextualization of Amine-Boranes as Lewis Acid-Base Adducts

Amine-boranes are a class of compounds formed through the coordination of a Lewis acidic borane (B79455) (BH₃) with a Lewis basic amine. winthrop.eduwisc.edu In this partnership, the amine donates a pair of electrons from its nitrogen atom to the electron-deficient boron atom of borane. winthrop.eduwisc.edu This interaction results in the formation of a stable dative bond, creating a neutral adduct. winthrop.edu The formation of these adducts can be understood through the lens of frontier molecular orbital theory, where the highest occupied molecular orbital (HOMO) of the amine (the Lewis base) interacts with the lowest unoccupied molecular orbital (LUMO) of the borane (the Lewis acid). winthrop.eduresearchgate.net

The stability and reactivity of amine-borane adducts are influenced by the electronic and steric properties of the substituents on the amine. researchgate.net Generally, more basic amines form more stable adducts. researchgate.net These complexes serve as convenient and safer carriers of borane, which in its pure form is a pyrophoric and toxic gas. orgsyn.org

Historical Development and Significance of Borane-2-Methylpyridine

The study of amine-borane adducts dates back to the early 20th century. orgsyn.org Over time, a wide variety of these compounds have been synthesized and characterized. wisc.edu Borane-2-methylpyridine, also known as 2-picoline-borane, emerged as a particularly useful reagent due to its stability as a solid that can be stored without significant decomposition. organic-chemistry.org

Its synthesis has been achieved through various methods, including the reaction of 2-methylpyridine (B31789) with a borane source like borane-tetrahydrofuran (B86392) complex or by reacting an alkylammonium salt with a metal borohydride (B1222165). orgsyn.orgorgsyn.orggoogle.com A notable development has been the open-flask synthesis using sodium borohydride, sodium bicarbonate, and water, offering a more practical and scalable route. orgsyn.orgorgsyn.org The significance of borane-2-methylpyridine lies in its role as a safer and often more selective alternative to other reducing agents. orgsyn.org

Overview of Key Research Areas for Borane-2-Methylpyridine

The unique properties of borane-2-methylpyridine have led to its application in several key areas of academic and industrial research:

Organic Synthesis: It is widely recognized as a versatile reducing agent. researchgate.netorganic-chemistry.orgchemimpex.com A primary application is in the reductive amination of aldehydes and ketones, a crucial transformation in the synthesis of amines. organic-chemistry.orgsigmaaldrich.comresearchgate.net It has also been employed in the reduction of other functional groups and in hydroboration reactions. google.comchemimpex.comresearchgate.net

Materials Science: Research has explored the use of borane-2-methylpyridine in the production of advanced materials, including polymers and coatings, where it can enhance material properties. chemimpex.comchemimpex.com

Hydrogen Storage: Like other amine-boranes, it has been investigated for its potential in hydrogen storage technologies due to its high hydrogen content. orgsyn.orgchemimpex.com

Catalysis: The complex can act as a catalyst in various chemical reactions, contributing to the development of new synthetic methodologies. chemimpex.com

Bioconjugation and Labeling: It has found use in the labeling of oligosaccharides and in protein PEGylation, highlighting its utility in biochemical applications. orgsyn.orgresearchgate.netresearchgate.net

Detailed Research Findings

Physicochemical Properties of Borane-2-Methylpyridine

The borane-2-methylpyridine complex is a white to off-white solid with a melting point in the range of 44-52 °C. researchgate.netchemimpex.com It is soluble in many organic solvents such as alcohol and ether but is nearly insoluble in water. researchgate.net

PropertyValueSource
Molecular Formula C₆H₁₀BN chemimpex.comchemimpex.com
Molecular Weight 106.96 g/mol chemimpex.comchemimpex.com
Appearance White to off-white powder/solid researchgate.netchemimpex.com
Melting Point 44 - 52 °C researchgate.netchemimpex.com
Solubility Soluble in alcohol, ether, and most organic solvents; nearly insoluble in water researchgate.net

Applications in Organic Synthesis

A significant body of research has focused on the application of borane-2-methylpyridine as a reducing agent in organic synthesis.

Reductive Amination

Borane-2-methylpyridine is a highly effective reagent for the reductive amination of aldehydes and ketones. organic-chemistry.org This one-pot reaction typically involves the reaction of a carbonyl compound with an amine in the presence of the borane complex. organic-chemistry.org Research has demonstrated the success of this reaction in various solvents, including methanol (B129727), water, and even under solvent-free conditions. organic-chemistry.org It is considered a milder and less toxic alternative to reagents like sodium cyanoborohydride. orgsyn.orgresearchgate.net Studies have shown its utility in the reductive amination of a wide range of substrates, including those with sensitive functional groups. sigmaaldrich.com

Hydroboration Reactions

While less common than its use in reductive aminations, borane-2-methylpyridine can also participate in hydroboration reactions. google.comchemimpex.comresearchgate.net In these reactions, the borane adds across a carbon-carbon double or triple bond. The reaction often requires thermal conditions to dissociate the borane from the 2-methylpyridine. google.com The presence of an acid can facilitate the reaction at lower temperatures. google.com

Role in Materials Science

The incorporation of borane-2-methylpyridine into materials can impart unique properties. It has been investigated for its role in creating polymers and coatings with enhanced thermal stability and mechanical strength. chemimpex.comchemimpex.com The borane moiety can participate in cross-linking or other polymerization processes, leading to materials with novel characteristics. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BN B7803557 borane;2-methylpyridine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

borane;2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.BH3/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMASBEFBIXMNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B.CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advancements for Borane 2 Methylpyridine

Classical Synthesis Routes to Amine-Boranes

Historically, the most prevalent method for synthesizing amine-boranes has been the displacement of a weaker Lewis base from a borane (B79455) complex by a stronger amine base. orgsyn.orgorgsyn.org This approach relies on the relative Lewis basicity of the components to drive the reaction forward.

One of the earliest and most common methods for preparing amine-boranes involves the use of borane-tetrahydrofuran (B86392) (BH3-THF). chemrevlett.com In this procedure, a solution of the borane-THF complex is treated with the desired amine. The amine, being a stronger Lewis base than tetrahydrofuran (B95107) (THF), displaces the THF to form the more stable amine-borane adduct. orgsyn.org

The reaction for 2-methylpyridine (B31789) can be represented as: BH₃·THF + 2-CH₃C₅H₄N → 2-CH₃C₅H₄N·BH₃ + THF

While effective, this method has significant drawbacks for large-scale applications. The borane-tetrahydrofuran complex is pyrophoric, meaning it can ignite spontaneously in air, and its solutions can be unstable, posing considerable handling risks. orgsyn.orggoogle.com

An alternative classical route utilizes the borane-dimethyl sulfide (B99878) complex (BH3-SMe2 or BMS). chemrevlett.comorgsyn.org Similar to the THF-based method, the reaction proceeds by the displacement of dimethyl sulfide by the amine.

The general reaction is: BH₃·SMe₂ + 2-CH₃C₅H₄N → 2-CH₃C₅H₄N·BH₃ + SMe₂

This method shares the disadvantages of the borane-THF complex. Borane-dimethyl sulfide is also pyrophoric, toxic, and possesses a highly unpleasant odor, which complicates its use in large-scale industrial settings. orgsyn.orggoogle.com These safety and handling concerns have driven the development of more practical and scalable synthetic protocols.

Modern and Scalable Synthesis Protocols for 2-Methylpyridine-Borane

Recent advancements have focused on developing safer, more cost-effective, and environmentally benign methods for the synthesis of 2-methylpyridine-borane that avoid pyrophoric reagents and harsh conditions.

A highly practical and scalable method involves the reaction of 2-methylpyridine with sodium borohydride (B1222165) in the presence of sodium bicarbonate and a catalytic amount of water, all performed in an open flask at room temperature. orgsyn.orgsemanticscholar.org This procedure avoids the use of hazardous borane sources and inert atmospheric conditions.

The reaction is typically carried out in tetrahydrofuran (THF), where a heterogeneous mixture of sodium borohydride, powdered sodium bicarbonate, and 2-methylpyridine is stirred vigorously. orgsyn.orgorgsyn.org The slow addition of water initiates the reaction. orgsyn.org The proposed mechanism suggests that water reacts with sodium bicarbonate to form carbonic acid in situ. The carbonic acid then protonates the amine, forming an alkylammonium salt, which subsequently undergoes metathesis with sodium borohydride to generate the amine-borane. orgsyn.org This method is notable for its high yield, safety, and operational simplicity. orgsyn.orgorgsyn.org

Table 1: Reaction Parameters for Water-Promoted Synthesis of 2-Methylpyridine-Borane orgsyn.orgorgsyn.org

Reagent Stoichiometric Ratio (Equivalents) Role
2-Methylpyridine 1 Amine Source
Sodium Borohydride 2 Borane Source
Sodium Bicarbonate 4 Acid Precursor
Water 4 Promoter
Tetrahydrofuran - Solvent

| Yield | 93% | Product Yield |

Another modern approach involves the use of sodium mono-acyloxyborohydrides, which are prepared in situ from the reaction of sodium borohydride with a carboxylic acid, such as benzoic acid. researchgate.netacs.org This intermediate is then reacted with 2-methylpyridine under mild conditions to afford the desired borane complex in excellent yield. acs.org

The two-step, one-pot procedure is as follows:

Formation of the Acyloxyborohydride: Sodium borohydride is treated with benzoic acid in THF at 0 °C. NaBH₄ + C₆H₅COOH → Na⁺[H₃B(OCOC₆H₅)]⁻ + H₂

Reaction with 2-Methylpyridine: 2-Methylpyridine is added to the solution of the in situ-generated sodium monobenzoxyborohydride, and the mixture is warmed to 40 °C. acs.org

This method is considered a safe and practical alternative, avoiding the direct use of pyrophoric borane complexes while providing high yields of the final product. acs.org

Table 2: Optimized Conditions for Synthesis via Sodium Monobenzoxyborohydride acs.org

Step Reagents Solvent Temperature Time Yield
1 NaBH₄, Benzoic Acid THF 0 °C → RT 1 h -

For producing high-purity material, the direct addition of gaseous diborane (B8814927) (B₂H₆) to neat or dissolved 2-methylpyridine is a highly effective method. google.com This reaction is a straightforward Lewis acid-base adduct formation and is typically exothermic. google.comchemicalbook.com

The reaction is: B₂H₆ + 2 (2-CH₃C₅H₄N) → 2 (2-CH₃C₅H₄N·BH₃)

The process involves bubbling diborane gas through 2-methylpyridine, often cooled in an ice bath to manage the heat generated during the exothermic reaction. google.com This method can achieve near-quantitative yields and produces the borane complex with very high purity, often without the need for extensive purification, as the solvent can be simply removed under vacuum. google.comchemicalbook.com While this method uses hazardous diborane gas, it is highly efficient for large-scale synthesis in controlled industrial environments. google.com

Mechanistic Insights into Amine-Borane Formation

The formation of the dative bond between the Lewis acidic borane (BH₃) and a Lewis basic amine, such as 2-methylpyridine, is a cornerstone of borane chemistry. The methodologies for creating these stable amine-borane adducts have evolved significantly, with a focus on utilizing stable, readily available precursors. Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and expanding the scope of accessible amine-borane complexes. Two prominent modern methods involve salt metathesis and the activation of sodium borohydride using carbon dioxide, each proceeding through distinct mechanistic pathways.

Salt Metathesis Routes

The synthesis of amine-boranes via the metathesis of metal borohydrides and alkylammonium salts is a well-established strategy. orgsyn.org This route fundamentally involves a double displacement reaction. However, the practical application of this method has faced challenges, particularly the poor solubility of the stable and safe borohydride source, sodium borohydride (NaBH₄), in common ethereal solvents like tetrahydrofuran (THF). orgsyn.orgorgsyn.org Furthermore, many of the required alkylammonium salts are not commercially available. orgsyn.orgorgsyn.org

A significant advancement in this area involves the in situ generation of the necessary alkylammonium salt. orgsyn.org This is achieved by treating the desired amine with a mild acid. One effective approach uses carbonic acid, which is conveniently formed from the reaction of sodium bicarbonate (NaHCO₃) and water. orgsyn.orgorgsyn.org

The proposed mechanism for this process can be described in a tandem sequence:

Amine-Ammonium Salt Equilibration: The amine (e.g., 2-methylpyridine) reacts with the in situ generated carbonic acid to form the corresponding alkylammonium salt.

Metathesis: The newly formed alkylammonium salt then undergoes a salt metathesis reaction with sodium borohydride. orgsyn.org

Dehydrogenation: The final step involves dehydrogenation to yield the target amine-borane adduct. orgsyn.org

This open-flask method, which uses reagent-grade THF, circumvents the need for strictly anhydrous conditions or an inert atmosphere, representing a significant practical advantage. researchgate.net The addition of water is crucial as it helps to solubilize the inorganic reagents, thereby facilitating the salt metathesis step. orgsyn.org

Reactant/Reagent Role in Salt Metathesis Synthesis
Amine (e.g., 2-methylpyridine)Lewis base, precursor to the alkylammonium salt
Sodium Borohydride (NaBH₄)Source of the borane (BH₃) moiety
Sodium Bicarbonate (NaHCO₃)Precursor to carbonic acid (with water)
Water (H₂O)Reacts with NaHCO₃ to form carbonic acid; solubilizes inorganic salts
Tetrahydrofuran (THF)Reaction solvent

Carbon Dioxide-Mediated Activation of Sodium Borohydride

A more recent and highly versatile method for synthesizing amine-boranes involves the activation of sodium borohydride with carbon dioxide (CO₂). rsc.orgnih.gov This approach is mechanistically distinct from the bicarbonate-mediated salt metathesis route. rsc.orgnih.gov Spectroscopic analysis has confirmed that the CO₂-mediated synthesis does not proceed via salt metathesis but rather through the reduction of CO₂ by sodium borohydride. rsc.orgnih.gov

The key mechanistic step is the formation of a monoformatoborohydride intermediate. rsc.orgnih.gov This reactive species is generated when CO₂ inserts into a B-H bond of the borohydride. researchgate.net This activation of sodium borohydride allows for the subsequent reaction with a wide range of amines, including primary, secondary, and tertiary amines, as well as heteroarylamines like pyridine (B92270), to form the corresponding borane complexes. rsc.orgnih.govpurdue.edu The process is efficient and can be performed under mild conditions. researchgate.netrsc.org

Optimization studies for the synthesis of amine-boranes using gaseous CO₂ have been conducted to determine the ideal reaction parameters. For example, in the synthesis of 4-dimethylaminopyridine-borane, different equivalents of reagents and reaction times were tested to achieve full conversion. rsc.org

Table 1: Optimization for 4-Dimethylaminopyridine-Borane Synthesis via CO₂ Activation rsc.org

EntryEquivalents of 4-DMAPEquivalents of NaBH₄Time (h)Conversion (%)
111.251.560
211.25375
311.252490
411.51.590
511.5395
611.524100

Data derived from optimization studies for a related heteroarylamine. Reaction progress was monitored by ¹¹B NMR spectroscopy. rsc.org

This CO₂-mediated protocol has proven effective for producing 2-methylpyridine-borane (also known as 2-picoline-borane) in high yield. rsc.org The general procedure involves passing CO₂ gas through a stirred mixture of the amine and sodium borohydride in a suitable solvent like tetrahydrofuran at room temperature. rsc.org This methodology represents a significant advancement, providing a versatile and efficient route to a broad spectrum of amine-borane adducts. rsc.orgnih.gov

Reactivity Profiles and Mechanistic Investigations of Borane 2 Methylpyridine

Role as a Versatile Reducing Agent

Borane-2-methylpyridine, also known as 2-picoline-borane, is a stable and versatile reducing agent used in a variety of organic transformations. organic-chemistry.orgsigmaaldrich.com It serves as a safer, non-toxic alternative to reagents like sodium cyanoborohydride. researchgate.netscientificlabs.co.uk Its utility extends to the reduction of a wide range of functional groups, including aldehydes, ketones, lactones, epoxides, esters, amides, oximes, and imines. google.com

A significant application of borane-2-methylpyridine is in reductive amination reactions. organic-chemistry.orgresearchgate.netsemanticscholar.org This process is crucial for the synthesis of amines and other nitrogen-containing compounds. cymitquimica.com The reagent has been successfully employed in the one-pot reductive amination of aldehydes and ketones with primary or secondary amines in various solvents, including methanol (B129727) and water, and even under solvent-free conditions. organic-chemistry.orgsigmaaldrich.com The presence of a small amount of acetic acid can facilitate these reactions. organic-chemistry.org Notably, it has been used in the direct reductive amination of aldehyde bisulfite adducts, which is advantageous when dealing with unstable parent aldehydes. researchgate.net

Borane-2-methylpyridine exhibits chemoselectivity, as demonstrated in competitive reduction studies. For instance, when equimolar amounts of benzaldehyde (B42025) and acetophenone (B1666503) were reacted with 5-ethyl-2-methylpyridine (B142974) borane (B79455), benzaldehyde was reduced much faster than the ketone. google.com This selectivity allows for the targeted reduction of aldehydes in the presence of ketones. nih.gov

The reagent is also effective in the reduction of oximes and their derivatives. In the presence of acid, it can reduce oximes, O-acyl-oximes, and O-alkyl-oximes to the corresponding hydroxylamine (B1172632) derivatives without over-reduction to the amine. rsc.org This method has been applied to the synthesis of alkoxyamine derivatives from oxime ethers. scientificlabs.co.ukresearchgate.net

Furthermore, borane-2-methylpyridine has found applications in more specialized areas, such as the synthesis of nanoparticles, chemical functionalization of alginates, and the labeling of oligosaccharides. scientificlabs.co.ukorgsyn.org

Hydride Transfer Mechanisms in Reactions involving 2-Methylpyridine-Borane

The mechanism of reduction by borane-2-methylpyridine involves the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic center of the substrate. In the context of reductive amination, the reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine. The borane complex then delivers a hydride to the carbon-nitrogen double bond, resulting in the formation of the corresponding amine.

The reactivity of the borane complex can be influenced by the reaction conditions. For instance, in the reduction of organic functional groups, the presence of acids or Lewis acids can be beneficial due to the strong interaction between borane and the nitrogen of the pyridine (B92270) ring. google.com Acetic acid, for example, is often used as a promoter in reductive amination reactions. organic-chemistry.orgnih.gov It is suggested that the acid activates the carbonyl component, rather than the NHC-borane, thus not consuming a hydride equivalent. nih.gov

The transfer of hydride can be conceptualized as a "hydride shuttle" process between boron and a transition metal center in certain catalytic systems, enabling the recharging of borane functional groups to borohydride (B1222165). rsc.org While this specific mechanism relates to transition metal complexes, it highlights the fundamental role of boranes in hydride transfer processes. In the absence of a metal catalyst, the hydride transfer from borane-2-methylpyridine is believed to occur directly to the activated substrate, such as a protonated imine.

Dative Bonding and Adduct Stability in Reaction Environments

The stability and reactivity of borane-2-methylpyridine are intrinsically linked to the nature of the dative bond between the nitrogen atom of the 2-methylpyridine (B31789) (a Lewis base) and the boron atom of the borane (a Lewis acid). nih.govlibretexts.org This coordinate covalent bond involves the donation of a pair of electrons from the nitrogen to the empty orbital of the boron atom. researchgate.net

The formation of this stable adduct allows for the safe handling and storage of the otherwise reactive borane. organic-chemistry.org The stability of this dative bond is influenced by both electronic and steric factors. The methyl group at the 2-position of the pyridine ring provides some steric hindrance, which can affect the bond strength and the reactivity of the complex compared to the unsubstituted pyridine-borane.

Thermal stability is a critical factor for the safe storage and application of borane complexes. google.com Studies have shown that 2-picoline-borane is a stable solid that can be stored for extended periods without significant decomposition. organic-chemistry.orgsigmaaldrich.com Differential Scanning Calorimetry (DSC) has been used to evaluate the thermal stability of various pyridine borane analogues. For example, 2-picoline borane has a melting point of 44-45°C and a DSC onset temperature of 186°C. acsgcipr.org An analogue, 5-ethyl-2-methylpyridine borane, is a liquid with an even higher DSC onset of 205°C, indicating greater thermal stability compared to pyridine borane itself, which decomposes above 54°C. google.comacsgcipr.org

The following table summarizes the thermal stability data for borane-2-methylpyridine and a related analogue:

CompoundMelting Point (°C)DSC Onset Temperature (°C)
2-Methylpyridine borane44-45186
5-Ethyl-2-methylpyridine boraneLiquid205

Data sourced from multiple references. acsgcipr.org

Borane-2-methylpyridine exhibits good stability in a range of solvents, which contributes to its versatility as a reducing agent. It can be used in protic solvents like methanol and water, a property that is particularly useful for reductive amination where such solvents facilitate the formation of the iminium ion. organic-chemistry.orgsigmaaldrich.comacsgcipr.org The stability in methanol has been noted as a key advantage. google.com It is also soluble and stable in aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. orgsyn.orgchemimpex.com

The stability of borane-amine complexes towards hydrolysis and methanolysis is a significant advantage over other reducing agents. acsgcipr.org For instance, 5-ethyl-2-methylpyridine borane has demonstrated stability in methanol over several days. google.com This stability in protic environments allows for a broader range of reaction conditions to be employed.

Coordination Chemistry and Structural Characterization of Borane 2 Methylpyridine

Principles of Lewis Acid-Lewis Base Adduct Formation in Borane-Amine Complexes

The interaction between borane (B79455) (BH₃) and amines, such as 2-methylpyridine (B31789), is fundamentally a Lewis acid-Lewis base reaction. A Lewis acid is defined as a chemical species that can accept an electron pair, while a Lewis base is a species that can donate an electron pair. wikipedia.org In this context, the boron atom in borane has an empty p-orbital, making it an effective electron acceptor (Lewis acid). wikipedia.orgwinthrop.edu Conversely, the nitrogen atom in 2-methylpyridine possesses a lone pair of electrons in a filled orbital that is not involved in the aromatic π-system of the ring, rendering it an electron donor (Lewis base). wikipedia.orgelixirpublishers.com

The formation of the borane-amine adduct, often called a Lewis acid-base complex, occurs through the donation of the nitrogen's lone pair into the empty orbital of the boron atom. wikipedia.orgucla.edu This creates a coordinate covalent bond, also known as a dative bond, where one atom furnishes both electrons for the shared pair. wikipedia.orglibretexts.org This interaction can be understood through the lens of Frontier Molecular Orbital (FMO) theory, which posits that the key interaction involves the Highest Occupied Molecular Orbital (HOMO) of the Lewis base and the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid. winthrop.eduwinthrop.edu The lone pair on the nitrogen of 2-methylpyridine constitutes its HOMO, and the empty p-orbital on the boron of borane is its LUMO. The overlap of these two orbitals leads to the formation of a new, lower-energy bonding molecular orbital, resulting in the stable adduct H₃B-NC₅H₄CH₃. winthrop.edu

Spectroscopic Investigations of Borane-2-Methylpyridine Structure

Spectroscopic techniques are indispensable for elucidating the structure of the borane-2-methylpyridine complex and confirming the formation of the B-N bond. Nuclear Magnetic Resonance and Raman spectroscopy provide detailed insights into the electronic environment of the nuclei and the vibrational modes of the molecule.

NMR spectroscopy provides definitive evidence for the structure of borane-2-methylpyridine. The coordination of borane to the nitrogen atom causes characteristic shifts in the NMR signals of the pyridine (B92270) ring protons and carbons, as well as a distinct signal for the boron atom.

¹H NMR: The proton NMR spectrum shows signals for the methyl group, the borane protons, and the four aromatic protons of the pyridine ring. The borane protons (BH₃) typically appear as a broad quartet due to coupling with the ¹¹B nucleus. orgsyn.org

¹³C NMR: The carbon NMR spectrum displays signals for the five carbons of the pyridine ring and the methyl carbon. The chemical shifts of the ring carbons are affected by the coordination of the borane group. orgsyn.org

¹¹B NMR: The boron-11 (B1246496) NMR spectrum is particularly diagnostic, showing a characteristic quartet resulting from the coupling of the boron nucleus with the three attached protons (¹JB-H). orgsyn.org The chemical shift is indicative of a tetracoordinate boron atom. google.com

Detailed NMR data for borane-2-methylpyridine in CDCl₃ are presented below. orgsyn.orgorgsyn.org

Raman spectroscopy, complemented by theoretical density functional theory (DFT) calculations, offers profound insights into the vibrational properties of pyridine-borane complexes. acs.orgolemiss.edu The formation of the dative bond introduces new vibrational modes and perturbs the existing modes of the pyridine ring. nih.gov A key area of interest is the characterization of the B-N dative bond stretch. nih.gov Studies on the pyridine-borane complex reveal that rather than a single, isolated stretching motion, the complex displays multiple B-N dative bond stretches that are coupled with the vibrational modes of the pyridine ring itself. acs.orgnih.govacs.org This coupling complicates the direct assignment of a single frequency to the B-N stretch. nih.gov

Dative Bonding Characteristics in Borane-2-Methylpyridine

The dative bond between boron and nitrogen is the defining feature of the borane-2-methylpyridine adduct. Its strength and characteristics can be inferred from structural parameters like bond length and from the vibrational frequencies of the molecule.

The boron-nitrogen (B-N) dative bond has a typical length of approximately 1.6 Å. nih.gov For the pyridine-borane complex, DFT calculations have determined the B-N dative bond length to be 1.615 Å. nih.gov This distance is significantly longer than a typical B-N double bond (around 1.39 Å) but is characteristic of a single, dative B-N bond. libretexts.org

The vibrational frequencies associated with this bond provide further evidence of its formation and strength. nih.gov In the pyridine-borane complex, two B-N stretching frequencies coupled to pyridine's vibrational modes have been identified at 714 cm⁻¹ and 1093 cm⁻¹. nih.gov The formation of the dative bond involves a significant transfer of electronic charge from the pyridine molecule to the borane moiety, which is correlated with shifts in vibrational frequencies. acs.orgnih.govnih.gov

The donation of electron density from the nitrogen atom into the B-N bond has a notable effect on the electronic structure and, consequently, the vibrational modes of the pyridine ring. acs.org This charge transfer leads to a stiffening of certain bonds within the ring. acs.org A prominent effect observed in Raman spectra is the shift of pyridine's ring breathing mode to a higher vibrational frequency upon complex formation. nih.gov For example, a vibrational mode in neat pyridine predicted at 594 cm⁻¹ shifts by +101 cm⁻¹ upon forming the pyridine-borane complex. acs.org This "blue shift" is a direct consequence of the charge transfer associated with dative bonding. nih.gov A linear relationship has been observed between the amount of charge transferred and the magnitude of the shift to higher frequencies for pyridine's vibrational modes. nih.govacs.org

The table below summarizes the key vibrational mode shifts observed upon formation of the pyridine-borane complex, which are analogous to what would be expected for borane-2-methylpyridine. acs.orgnih.gov

X-ray Diffraction Analysis of Related Pyridine-Borane Adducts

Detailed structural information for pyridine-borane adducts has been established through both experimental X-ray diffraction studies and complementary computational analyses. These studies consistently show the formation of a dative covalent bond between the Lewis basic nitrogen atom of the pyridine ring and the Lewis acidic boron atom of the borane moiety.

In a computational and Raman spectroscopic study of the parent pyridine-borane complex, the dative B-N bond length was calculated to be 1.615 Å. acs.org This value is in agreement with experimental data from other amine-borane adducts and reflects the formation of a stable coordinate bond. The geometry around the boron atom is tetrahedral, consistent with sp³ hybridization, while the pyridine ring remains planar. acs.orgwikipedia.org

Further insight can be gained from the crystal structure of related, more complex adducts. For example, the X-ray diffraction analysis of 4-(dimethylamino)pyridine–4-methoxyphenylborane revealed two independent molecules in the asymmetric unit. The B-N bond lengths in this structure were determined to be 1.597(2) Å and 1.611(2) Å, respectively. researchgate.net These values are consistent with a formal single B-N dative bond and are comparable to the calculated value for the unsubstituted pyridine-borane.

For a broader comparison, the B-N bond lengths in other amine-borane adducts, such as borane-ammonia and various methylamine-boranes, typically fall within a similar range. In a study of high-nitrogen heterocycles, B-N bond lengths in several borane-amine adducts were found to be between 1.57 Å and 1.61 Å. nih.gov These findings underscore the consistency of the B-N bond length across a range of amine-borane complexes, suggesting that the structural parameters for borane-2-methylpyridine would be very similar. The methyl group at the 2-position of the pyridine ring is expected to have a minor steric and electronic influence on the core B-N linkage compared to the unsubstituted parent compound.

The following table summarizes key bond length data from X-ray diffraction and computational studies of pyridine-borane and related amine-borane adducts.

CompoundB-N Bond Length (Å)Method
Pyridine-borane1.615Computational (DFT) acs.org
4-(Dimethylamino)pyridine–4-methoxyphenylborane (Molecule 1)1.597(2)X-ray Diffraction researchgate.net
4-(Dimethylamino)pyridine–4-methoxyphenylborane (Molecule 2)1.611(2)X-ray Diffraction researchgate.net
Borane-amine Adduct (Compound 19b)1.58X-ray Diffraction nih.gov
Borane-amine Adduct (Compound 20b)1.57X-ray Diffraction nih.gov
Borane-amine Adduct (Compound 21b)1.61X-ray Diffraction nih.gov

Theoretical and Computational Studies of Borane 2 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular properties of borane-amine adducts. Investigations into the pyridine-borane complex using DFT provide a comprehensive framework for understanding the structural, vibrational, and electronic characteristics that are also pertinent to borane-2-methylpyridine.

DFT calculations have been successfully employed to determine the geometric and vibrational characteristics of the pyridine-borane complex. These studies reveal the key structural changes that occur upon the formation of the dative bond between the borane (B79455) (BH3) moiety and the nitrogen atom of the pyridine (B92270) ring.

For the parent pyridine-borane complex, the calculated borane-nitrogen (B-N) bond length is a critical parameter for describing the dative bond. Theoretical calculations have determined this distance to be approximately 1.615 Å. The formation of this bond induces subtle but significant changes in the geometry of the pyridine ring itself.

Vibrational spectroscopy, in conjunction with DFT calculations, offers a detailed picture of the bonding within these complexes. The vibrational modes of pyridine are perturbed upon coordination with borane, leading to observable shifts in their frequencies. For instance, several vibrational modes of pyridine exhibit shifts to higher energy, a phenomenon attributed to the charge transfer and changes in the electronic structure of the ring upon complexation. The B-N dative bond itself is associated with multiple stretching vibrations that are coupled with the vibrations of the pyridine ring, rather than a single isolated stretching frequency.

Table 1: Selected Calculated Vibrational Frequencies for Pyridine-Borane

Vibrational Mode Neat Pyridine (cm⁻¹) Pyridine-Borane (cm⁻¹) Shift (cm⁻¹)
Ring Breathing 992 1010 +18
Trigonal Ring Breathing 1030 1045 +15
C-H In-plane Bend 1068 1080 +12

Data is based on the parent pyridine-borane complex and serves as an illustrative example.

A key feature of the dative bond in borane-pyridine complexes is the transfer of electron density from the nitrogen atom of the pyridine ring (the Lewis base) to the boron atom of borane (the Lewis acid). DFT calculations, particularly through natural population analysis, quantify this charge transfer.

In the pyridine-borane adduct, a significant amount of charge is transferred from the pyridine molecule to the borane moiety upon the formation of the B-N bond. This charge transfer is a defining characteristic of the dative bond and is responsible for many of the observed changes in the molecular properties, including the shifts in vibrational frequencies. Theoretical studies have shown a linear relationship between the extent of charge transfer and the magnitude of the frequency shifts of certain pyridine vibrational modes. This highlights the strong correlation between electronic and vibrational properties in these systems.

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For borane-pyridine complexes, DFT calculations can simulate vibrational spectra (Raman and infrared) with a high degree of accuracy. These simulations are instrumental in assigning the observed spectral bands to specific molecular vibrations.

The computational prediction of spectroscopic shifts upon complexation provides a powerful tool for identifying the formation of the borane adduct and for probing the strength and nature of the B-N dative bond. The agreement between calculated and experimentally observed spectral shifts validates the theoretical models and enhances our understanding of the molecular-level interactions.

Reaction Pathway Modeling and Energetics

While detailed reaction pathway modeling and energetic studies specifically for borane-2-methylpyridine were not found in the surveyed literature, computational studies on the reactions of other pyridine-borane derivatives provide a general understanding of their reactivity. For instance, studies on triborane(B3H7)-mediated reactions of pyridine derivatives have utilized DFT to propose reaction mechanisms. rsc.orgresearchgate.netrsc.orgnih.gov These investigations reveal that the coordination of the borane moiety to the pyridine ring can lead to an intramolecular charge transfer, which in turn can facilitate reactions such as alkylation and acylation at the C-4 position of the pyridine ring under mild conditions. rsc.orgnih.gov The formation of stable dearomatized intermediates is a key feature of these proposed pathways. rsc.orgnih.gov

The energetics of such reactions, including the calculation of activation barriers and reaction energies, are critical for understanding the feasibility and selectivity of different reaction channels. Although specific energetic data for borane-2-methylpyridine reactions are not available, the general principles derived from related systems suggest that the electronic and steric effects of the 2-methyl group would influence the reactivity of the complex compared to the unsubstituted pyridine-borane.

Advanced Applications and Emerging Research Areas for Borane 2 Methylpyridine

Materials Science Applications

In the realm of materials science, borane-2-methylpyridine serves as a valuable building block and catalyst for creating a diverse range of advanced materials. Its stability and reactivity are being harnessed to produce specialty polymers, catalyze complex bond formations, and synthesize functional nanomaterials.

Borane-2-methylpyridine complex is utilized in the production of advanced and specialty polymers. acs.orgchemimpex.com Its incorporation into polymer structures or its use during synthesis can enhance key properties such as thermal stability and mechanical strength. chemimpex.com The presence of the boron-nitrogen moiety can impart unique characteristics to the final material, making it suitable for specialized applications where durability and resilience are critical. acs.org Functionalized amine-boranes are considered tailored materials for applications including surface modification. orgsyn.org

The catalytic activity of borane-2-methylpyridine is a significant area of research for advanced material development. It functions as a catalyst in various chemical reactions, most notably in the formation of carbon-carbon bonds, a fundamental process in synthesizing complex organic materials. chemimpex.com This catalytic capability is indispensable for creating fine chemicals and specialty materials. chemimpex.com

While direct catalysis of C-C bond formation is key, the catalytic potential of closely related pyridine-borane adducts in other bond-forming reactions highlights the compound's utility. For instance, the analogous borane-pyridine complex is an efficient liquid catalyst for direct amidation, a reaction that forms the amide bonds central to materials like polyamides (nylons). nih.govnih.gov This demonstrates the capacity of pyridine-borane systems to facilitate the construction of robust polymer backbones. Furthermore, amine-boranes are employed in rhodium-catalyzed hydroboration and copper-catalyzed B-H bond insertion reactions, which generate organoboron compounds. researchgate.net These compounds are versatile intermediates that can subsequently be used in cross-coupling reactions to form new carbon-carbon bonds.

Borane-2-methylpyridine is an effective reagent in the synthesis of nanoparticles and nanomaterials. orgsyn.org In these syntheses, amine-borane complexes typically act as reducing agents, converting metal salts into metal nanoparticles. This application is crucial for producing materials with tailored electronic, optical, and catalytic properties. The synthesis of nanoparticles is listed as a key application for the compound, underscoring its role in the advancement of nanotechnology. orgsyn.org

Aza-π-conjugated materials, which feature alternating single and double bonds involving nitrogen atoms, are at the forefront of research for new electronic and photonic devices. The incorporation of boron-nitrogen (B-N) coordination bonds into these systems is a promising strategy for tuning their optoelectronic properties. The dative N→B bond, as found in pyridine-borane adducts, can induce strong one- and two-photon quantum transitions. acs.org This charge-transfer characteristic is predicted to unleash exceptionally high nonlinear optical responses, making these materials suitable for organic optoelectronic technologies. acs.org Research on the pyridine (B92270) adduct of borabenzene, a related system, shows how the N→B bond can be integrated into polyaromatic hydrocarbon frameworks to create novel materials with significant potential. acs.org

Nonlinear optics (NLO) involves materials that alter the properties of light, a phenomenon crucial for technologies like lasers, optical switching, and data storage. Pyridine-borane adducts have emerged as a promising class of NLO materials. acs.org The formation of the pyridyl-boron bond significantly enhances the molecular dipole moment and the second-order NLO coefficients. acs.org

The trivalent boron group acts as an efficient electron acceptor, which, when paired with an electron-donating part of the molecule, creates a strong charge-transfer character essential for NLO activity. Studies on various pyridine-borane adducts confirm that this molecular design leads to materials with large NLO effects. acs.org This makes borane-2-methylpyridine and related structures prime candidates for the development of next-generation photonic and optoelectronic devices. acs.org

Table 1: NLO Properties of Pyridine-Borane Adducts This table is interactive. Click on the headers to sort the data.

Compound Lewis Acid Dipole Moment (μ) in Debye Second-Order NLO Coefficient (β) in 10⁻³⁰ esu
4-(Me₂N)C₅H₄N None 4.3 11
4-(Me₂N)C₅H₄N·BH₃ BH₃ 8.8 21
4-(Me₂N)C₅H₄N·BF₃ BF₃ 12.3 24

Data derived from studies on related pyridine-borane adducts to illustrate the enhancement of NLO properties upon borane (B79455) coordination. acs.org

Hydrogen Storage Technologies

The global pursuit of clean energy has intensified research into safe and efficient hydrogen storage methods. Amine-boranes, including borane-2-methylpyridine, are considered highly promising candidates for chemical hydrogen storage. acs.org This is due to their high hydrogen content and the ability to release hydrogen gas through controlled decomposition. orgsyn.org

The stability of the borane-2-methylpyridine complex allows for safer handling compared to highly reactive borane carriers like borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878). orgsyn.org Research focuses on optimizing the conditions for hydrogen release and on the potential for regenerating the spent fuel, which are critical steps for practical application in fuel cells for vehicles and portable electronics. The potential of borane-2-methylpyridine in energy storage is a key driver of ongoing research into its properties and applications. acs.orgorgsyn.org

Synthesis of Polyaminoboranes via Dehydrocoupling

The synthesis of polyaminoboranes, which are inorganic polymers with a backbone of alternating boron and nitrogen atoms, has garnered significant research interest. One of the primary methods for synthesizing these polymers is through the dehydrocoupling of amine-borane adducts. This process involves the elimination of hydrogen gas (H2) from the starting amine-borane, leading to the formation of B-N bonds and subsequent polymerization. Borane-2-methylpyridine, as a stable and soluble amine-borane adduct, is a relevant precursor in this field of polymer chemistry.

The dehydrocoupling of amine-boranes like borane-2-methylpyridine can be achieved either thermally or catalytically. Catalytic methods are often preferred as they can proceed under milder conditions and offer better control over the polymer's properties. Research has shown that late transition metal complexes, particularly those based on rhodium and iridium, are effective catalysts for the dehydrocoupling of various amine-borane adducts to form polyaminoboranes. For instance, rhodium complexes have been demonstrated to catalyze the dehydrocoupling of secondary amine-boranes to form cyclic aminoboranes, which are precursors to longer polymer chains.

The general mechanism for the catalytic dehydrocoupling involves the activation of B-H and N-H bonds by the metal center, facilitating the elimination of H2 and the formation of a B-N linkage. The resulting aminoborane monomer can then undergo further dehydrocoupling reactions to form oligomers and, eventually, high molecular weight polymers. The choice of catalyst and reaction conditions can influence the molecular weight and structure of the resulting polyaminoborane. While specific studies focusing solely on the dehydrocoupling of borane-2-methylpyridine to polyaminoboranes are not extensively detailed in the provided results, the general principles of amine-borane dehydrocoupling are directly applicable.

Table 1: Overview of Catalytic Systems for Amine-Borane Dehydrocoupling

Catalyst Type Example Catalyst Amine-Borane Substrate Product Reference
Rhodium Complex [Rh(1,5-cod)(μ-Cl)]2 Me2NH·BH3 [Me2N–BH2]2
Iridium Complex IrH2POCOP MeNH2·BH3 [MeNH–BH2]n
Rhodium Pincer Complex [Rh(PONOP)(η2-H2)]+ Me2NH·BH3 Polyaminoborane
Iron Hydride Complex [(PNHP)Fe(H)(CO)(HBH3)] MeNH2·BH3 Polyaminoborane

Pharmaceutical Development and Active Pharmaceutical Ingredient (API) Synthesis

Borane-2-methylpyridine is a versatile and valuable reagent in pharmaceutical development, primarily utilized as a reducing agent in the synthesis of active pharmaceutical ingredients (APIs). Its stability, selectivity, and safer profile compared to other reducing agents like sodium cyanoborohydride make it an attractive choice in organic synthesis.

One of the most significant applications of borane-2-methylpyridine in pharmaceutical synthesis is in reductive amination reactions. This reaction is a cornerstone in the synthesis of amines, which are prevalent structural motifs in a vast number of pharmaceuticals. Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced by borane-2-methylpyridine to the corresponding amine. This one-pot procedure is highly efficient and has been successfully employed in the synthesis of various drug candidates. For example, it has been used in the synthesis of a DPP-IV inhibitor, a class of drugs used to treat type 2 diabetes.

Furthermore, borane-2-methylpyridine has been utilized in the synthesis of various complex molecules and intermediates for pharmaceuticals. Its applications include:

Synthesis of trifluoromethylated amino compounds : These compounds are of interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.

Reductive alkylation of hydrazines : This method has been applied to the synthesis of APIs such as isocarboxazid, an antidepressant.

Synthesis of alkoxyamine derivatives : This is achieved through the reduction of oxime ethers.

Labeling of oligosaccharides : This is important for the study of carbohydrates in biological systems.

PEGylation of proteins : Borane-2-methylpyridine has been shown to promote the PEGylation of recombinant human IL-10 at levels comparable to sodium cyanoborohydride, a process used to enhance the bioavailability of therapeutic proteins.

The compound's utility as a reducing agent extends to being an environmentally benign option for these critical synthetic transformations in the pharmaceutical industry.

Table 2: Applications of Borane-2-Methylpyridine in Pharmaceutical Synthesis

Application Substrate(s) Product Type Relevance Reference(s)
Reductive Amination Aldehydes/Ketones, Amines Primary, Secondary, Tertiary Amines Core reaction for many APIs
Reductive Alkylation Hydrazine (B178648) derivatives, Carbonyls N-Alkylhydrazine derivatives Synthesis of drugs like isocarboxazid
Reduction of Oxime Ethers Oxime ethers Alkoxyamine derivatives Synthesis of functionalized amines
Protein Modification Recombinant human IL-10, PEG-aldehyde PEGylated protein Enhancing drug bioavailability
Synthesis of Fluorinated Compounds Trifluoroacetaldehyde hydrazones Trifluoromethylated amino compounds Building blocks for medicinal chemistry

Environmental Chemistry Applications

The applications of borane-2-methylpyridine are also emerging in the field of environmental chemistry, particularly concerning remediation processes. While the parent compound, 2-methylpyridine (B31789) (also known as 2-picoline), is considered a hazardous pollutant found in coal and crude oil reserves, its borane adduct shows potential for environmental applications.

Potential in Environmental Remediation Processes

Research has indicated that borane-2-methylpyridine is being explored for its potential role in environmental remediation processes. The primary application in this area is its ability to aid in the breakdown of pollutants. As a reducing agent, borane-2-methylpyridine can participate in chemical reactions that transform hazardous substances into less harmful ones. For instance, its reductive capabilities could be harnessed to degrade certain organic pollutants or to reduce toxic heavy metal ions to less toxic or more easily recoverable forms.

While specific, large-scale environmental remediation applications are still under investigation, the chemical properties of borane-2-methylpyridine suggest its potential utility. Its role as a safer and more stable alternative to other reducing agents in organic synthesis also translates to environmental applications, where the use of less hazardous reagents is a key principle of green chemistry. The development of more environmentally friendly reaction systems is a significant goal, and the use of borane-2-methylpyridine in place of more toxic reagents like sodium cyanoborohydride in various chemical processes contributes to this objective.

Further research is needed to fully elucidate the specific mechanisms and efficiency of borane-2-methylpyridine in the degradation of various environmental pollutants and to develop practical remediation technologies.

Comparative Analysis with Other Reducing Agents in the Context of Borane 2 Methylpyridine

Efficacy and Selectivity vs. Sodium Cyanoborohydride

Borane-2-methylpyridine, also known as 2-picoline-borane, has emerged as a significant alternative to sodium cyanoborohydride (NaBH3CN) in reductive amination and other reduction reactions. orgsyn.orgorgsyn.org The primary driver for seeking alternatives is the high toxicity associated with sodium cyanoborohydride, which can produce highly poisonous hydrogen cyanide as a byproduct, particularly under acidic conditions. nih.govsemanticscholar.orgresearchgate.net

In terms of efficacy, borane-2-methylpyridine demonstrates comparable performance in many applications, especially in the reductive amination of aldehydes and ketones. orgsyn.org A key advantage of borane-2-methylpyridine is its superior stability in acidic reaction media, where it often proves to be a more selective reducing agent. researchgate.net This stability allows for reactions to be conducted under conditions that might be problematic for NaBH3CN. For instance, the reduction of imines in the presence of other reducible functional groups can be achieved with high selectivity. In the context of enzyme immobilization on aldehyde-activated supports, 2-picoline borane (B79455) serves as a milder and more selective reducing agent for the Schiff bases formed, preventing potential damage to the enzyme that can occur with less selective borohydrides, while avoiding the toxicity of cyanoborohydride. mdpi.com

Furthermore, borane-2-methylpyridine offers greater versatility in terms of reaction solvents. It is effective in methanol (B129727), water, and even under solvent-free (neat) conditions, a significant advantage over NaBH3CN which is more limited in its solvent compatibility. researchgate.netorganic-chemistry.org This flexibility simplifies experimental procedures and can lead to more environmentally benign processes. researchgate.net Studies involving the derivatization of carbohydrates have highlighted 2-picoline borane as a preferred reducing agent due to its higher stability and lower toxicity compared to sodium cyanoborohydride, without compromising the efficiency of the derivatization. researchgate.net

FeatureBorane-2-methylpyridineSodium Cyanoborohydride
SelectivityHigh selectivity for imines, especially in acidic media. researchgate.net Milder agent for sensitive substrates like enzymes. mdpi.comGood selectivity for imines over ketones/aldehydes at controlled pH, but can reduce other functional groups. mdpi.com
StabilityStable solid, less sensitive to moisture and acidic pH. researchgate.netorganic-chemistry.orgLess stable in acidic conditions; requires careful pH control to prevent decomposition and HCN release. researchgate.net
Solvent CompatibilityHighly versatile; effective in methanol, water, and under neat conditions. organic-chemistry.orgTypically used in protic solvents like methanol or ethanol.
ByproductsGenerates non-toxic byproducts. researchgate.netProduces highly toxic hydrogen cyanide (HCN) and cyanide salts. nih.govresearchgate.net
HandlingConsidered a safer, relatively non-toxic alternative. orgsyn.orgorgsyn.orgRequires careful handling in a well-ventilated fume hood due to high toxicity. mdpi.com

Efficacy and Selectivity vs. Pyridine-Borane

Borane-2-methylpyridine and pyridine-borane are both members of the amine-borane family and are often compared for their utility as reducing agents. Borane-2-methylpyridine is frequently cited as a safe and effective alternative to pyridine-borane for the reductive amination of aldehydes and ketones. orgsyn.orgorgsyn.org The presence of the methyl group on the pyridine (B92270) ring in the 2-position influences the electronic properties and steric bulk of the complex, leading to differences in reactivity and stability.

Pyridine-borane is a well-established reagent, recognized as a less toxic and readily available alternative to sodium cyanoborohydride for reductive aminations. rsc.org However, research into substituted pyridine-borane complexes suggests that modifications to the pyridine ring can enhance thermal stability. For example, 5-ethyl-2-methylpyridine (B142974) borane has been shown to have a higher onset temperature for thermal decomposition compared to both pyridine-borane and borane-2-methylpyridine (2-picoline-borane), indicating greater thermal stability. google.com

In specific applications, the choice between the two may depend on the substrate and desired outcome. For instance, in a study focused on the PEGylation of L-asparaginase, a variety of amine-boranes, including both pyridine-borane and 2-picoline borane, were evaluated as alternatives to sodium cyanoborohydride. In that particular context, pyridine-borane was identified as the most suitable reducing agent for achieving high purity and activity of the final product. nih.govsemanticscholar.org This highlights that while both reagents are effective, subtle differences in their reactivity can influence the outcome of sensitive biochemical transformations. Borane-pyridine has also been demonstrated as an efficient liquid catalyst for direct amidation reactions, a role where its physical state and solubility offer advantages. nih.gov

FeatureBorane-2-methylpyridinePyridine-Borane
StructureBorane complex of 2-methylpyridine (B31789).Borane complex of pyridine.
Primary UseReductive amination of aldehydes and ketones. orgsyn.orgorgsyn.orgReductive amination of carbonyl compounds. rsc.org Also used as a catalyst for direct amidation. nih.gov
StabilityA stable, solid reagent that can be stored without significant decomposition. organic-chemistry.orgGenerally stable, but substituted pyridine boranes may offer enhanced thermal stability. google.com
FormWhite to off-white solid/powder. chemimpex.comLiquid at room temperature. nih.gov
Application ExampleUsed in reductive amination in various solvents, including water. organic-chemistry.orgFound to be optimal for the PEGylation of L-asparaginase in a comparative study. nih.govsemanticscholar.org

Advantages of Borane-2-Methylpyridine in Specific Transformations and Conditions

The distinct properties of borane-2-methylpyridine make it particularly advantageous for certain chemical transformations and under specific reaction conditions. Its stability, selectivity, and versatility have led to its adoption in a range of synthetic applications. chemimpex.com

Key advantages include:

Versatility in Reaction Media : One of the most significant advantages is its effectiveness in a wide array of solvents. It facilitates mild and efficient one-pot reductive aminations not only in common organic solvents like methanol but also in water. organic-chemistry.org Crucially, it is also effective under neat (solvent-free) conditions, which represents a major step toward greener and more efficient chemical processes. researchgate.netorganic-chemistry.org

Reductive Amination of Challenging Substrates : Borane-2-methylpyridine is highly effective for the reductive amination of shelf-stable bisulfite addition compounds of aldehydes. researchgate.netorganic-chemistry.org This allows for the convenient handling and reaction of aldehydes that might otherwise be unstable or volatile.

Mild Reaction Conditions : The reagent typically works under mild conditions, often at room temperature and sometimes with a small amount of acetic acid as a catalyst, making it suitable for substrates with sensitive functional groups. organic-chemistry.org

Applications in Biochemistry : In biochemical applications, such as the labeling of oligosaccharides or protein modification, borane-2-methylpyridine is a valuable tool. orgsyn.org Its use in the reductive amination of carbohydrates is well-documented. orgsyn.orgorgsyn.org When immobilizing enzymes, its mild nature helps preserve the catalytic activity of the protein, as demonstrated with (R)-mandelate dehydrogenase, which retained significantly more activity when reduced with 2-picoline borane compared to sodium borohydride (B1222165). mdpi.com

Alkylation of Hydrazine (B178648) Derivatives : The reagent has been successfully used for the direct reductive alkylation of hydrazine derivatives in a one-pot manner, providing a straightforward route to N-alkylhydrazine compounds. orgsyn.orgorganic-chemistry.org

Q & A

Q. What is the role of borane-2-methylpyridine (2-Picoline-Borane) in reductive amination, and how is it methodologically applied?

Borane-2-methylpyridine (PICB) is a stable, non-hygroscopic reagent that enables one-step reductive amination of aldehydes/ketones with amines under mild conditions. Methodologically:

  • Solvent Flexibility : Reactions proceed in methanol, water, or solvent-free conditions .
  • Stoichiometry : Use 1.5–2.0 equivalents of PICB relative to the carbonyl substrate for optimal yield.
  • Work-Up : Neutralize excess borane with aqueous acid (e.g., HCl) and extract products using ethyl acetate . Example application: Synthesis of N-alkyl hydrazines by adjusting substrate-to-reagent ratios .

Q. What are the advantages of borane-2-methylpyridine over other borane complexes (e.g., borane-THF) in reducing agents?

Key advantages include:

  • Stability : Solid at room temperature, enabling long-term storage without decomposition .
  • Water Tolerance : Effective in aqueous conditions, unlike moisture-sensitive borane-THF .
  • Safety : Lower toxicity compared to sodium cyanoborohydride (NaBH3CN), which releases HCN .
  • pH Range : Operates effectively across pH 5–9, suitable for protein methylations .

Q. How can researchers ensure the purity of borane-2-methylpyridine for reproducible experiments?

Analytical methods include:

  • Potassium Iodate Titration : Quantify active borane content (≥85% purity) .
  • HPLC : Monitor residual 2-methylpyridine or byproducts using reverse-phase C18 columns with UV detection .
  • Karl Fischer (KF) Titration : Determine moisture content (<0.1% for anhydrous reactions) .

Advanced Research Questions

Q. How should researchers address discrepancies in characterizing borane-2-methylpyridine adducts or reaction intermediates?

Contradictions in structural or compositional data can arise due to dynamic B–N bonding and solvent effects. Methodological strategies:

  • Solid-State NMR : Use 11^{11}B NMR to distinguish between –NH2_2BH3_3 (δ 17–22 ppm) and other boron species .
  • X-ray Diffraction : Resolve B–N bond distances (e.g., 1.6–1.7 Å in 2-methylpyridine adducts) and address disorder using SQUEEZE algorithms .
  • Elemental Analysis : Cross-validate boron content via ICP-OES (e.g., 4.55% borane loading in UiOAB MOFs) .

Q. What experimental design considerations optimize borane-2-methylpyridine for challenging substrates (e.g., sterically hindered amines)?

Tailor reaction parameters based on substrate reactivity:

  • Solvent Choice : Use ethanol or DMSO for poorly soluble substrates .
  • Temperature : Increase to 60°C for sluggish reactions but avoid exceeding 70°C to prevent borane decomposition .
  • Additives : Introduce micellar catalysts (e.g., TPGS-750-M) to enhance kinetics in water . Example: Anti-Markovnikov hydration of terminal alkynes using Rh catalysts and PICB under mild conditions .

Q. How can borane-2-methylpyridine be integrated into green chemistry workflows?

Strategies for sustainability:

  • Aqueous Micellar Systems : Recycle reaction media by phase separation after product extraction .
  • Solvent-Free Reactions : Employ neat conditions for volatile substrates to minimize waste .
  • Toxicity Mitigation : Replace NaBH3CN with PICB in glycoprotein labeling (e.g., β-galactooligosaccharide analysis) .

Safety and Handling

Q. What are critical safety protocols for handling borane-2-methylpyridine?

Despite its stability, PICB poses hazards:

  • Moisture Sensitivity : Reacts with water to release flammable gases (H2_2); use inert atmospheres (N2_2/Ar) .
  • Protective Measures : Wear gloves, goggles, and flame-resistant lab coats. Avoid inhalation .
  • Waste Disposal : Quench residual borane with isopropanol before aqueous disposal .

Data Contradictions and Validation

Q. How to resolve conflicting reports on borane-2-methylpyridine’s reactivity in aqueous vs. anhydrous conditions?

Contradictions arise from solvent-dependent borane activation:

  • In Water : Borane hydrolyzes slowly, enabling controlled reduction without rapid H2_2 evolution .
  • In Organic Solvents : Faster kinetics but require strict anhydrous setups to prevent side reactions . Validation: Compare reaction yields and byproduct profiles using LC-MS or 1^{1}H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.